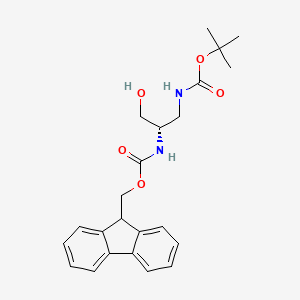

Fmoc-dap(boc)-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-dap(boc)-ol is a common peptide building block . As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . It’s suitable for solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

This compound is used in the high-yielding solid-phase total synthesis of daptomycin, an important clinical antibiotic . The synthesis involves a Camps cyclization reaction that occurs in the solid-phase when conventionally used kynurenine (Kyn) synthons are exposed to 20% 2-methylpiperidine (2MP)/DMF .Molecular Structure Analysis

The molecular formula of this compound is C23H26N2O6 . It’s a derivative of 2,3-diaminopropionic acid .Physical and Chemical Properties Analysis

This compound has a molecular weight of 426.46 g/mol . Its physical properties include a density of 1.3±0.1 g/cm3, boiling point of 652.5±55.0 °C at 760 mmHg, and a flash point of 348.4±31.5 °C .科学研究应用

肽核酸 (PNA) 合成

Fmoc-dap(boc)-ol,由于其保护基团,是合成肽核酸 (PNA) 单体的关键,特别是对于胸腺嘧啶、2,6-二氨基嘌呤 (DAP) 和 2-氨基嘌呤 (2AP)。使用 Boc 保护基团进行基于 Fmoc 的 PNA 低聚物合成的合成方法突出了这些单体与标准 Fmoc PNA 单体的互换性。当 DAP 单体并入 PNA 时,显示出对互补 DNA 链的选择性结合,显着提高熔解温度 (ΔT(m)),这对于特定的 DNA 靶向应用至关重要。类似地,2AP 单体显示出优异的核碱基识别能力,并已被用作 PNA:DNA 双链中的荧光探针,为动态研究核酸相互作用和稳定性提供了一种方法 (A. S. St Amant & R. Hudson, 2012)。

先进的肽合成技术

This compound 中的保护基团能够合成非蛋白氨基酸,例如 2,3-l-二氨基丙酸 (l-Dap),通过涉及正交保护甲基酯的合成策略。这种方法利用还原胺化和氧化步骤,保留了起始材料的手性,这对于合成具有特定生物活性的肽和蛋白质至关重要。此类方法对于开发用于治疗应用的肽至关重要,展示了 this compound 在以高精度和效率合成复杂肽结构方面的多功能性 (A. Temperini et al., 2020)。

水凝胶形成和自组装

This compound 有助于肽的自组装和水凝胶化特性,特别是 Fmoc-三肽。这些肽根据其序列可以形成高度各向异性的原纤维或高度支化的原纤维,从而形成具有模量和各向异性等不同物理性质的水凝胶。这种序列依赖性的自组装过程对于开发具有特定机械和生物功能的生物材料至关重要,为调节水凝胶特性以用于药物输送和组织工程等生物医学应用提供了途径 (G. Cheng et al., 2010)。

药物和基因递送

This compound 的作用延伸到制备超短肽自组装体,用作药物和基因递送的载体。肽的固有特性,通过 Fmoc 和 Boc 保护基团增强,促进了稳定和功能性组装体的形成。这些组装体因其在生物制剂递送和组织工程中的潜力而受到研究,展示了 this compound 在开发新的治疗策略中的关键作用 (Seema R. Gupta et al., 2020)。

未来方向

Peptide-based hydrogels (PHGs), which can be formed using peptide building blocks like Fmoc-dap(boc)-ol, are suitable for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . They are also being explored as scaffolds for bioprinting applications .

作用机制

Target of Action

Fmoc-dap(boc)-ol, also known as Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid , is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that it helps to build. These sequences can be part of larger proteins or peptides that play crucial roles in various biological processes.

Mode of Action

this compound interacts with its targets by being incorporated into peptide chains during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . Once the peptide synthesis is complete, these protective groups can be removed to yield the desired peptide.

Biochemical Pathways

The incorporation of this compound into peptide chains can affect various biochemical pathways, depending on the specific sequence of the peptide being synthesized . The exact pathways affected would depend on the function of the peptide that this compound is incorporated into.

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the peptides it helps to synthesize . These peptides can have a wide range of effects, from acting as signaling molecules to playing structural roles in cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive species can potentially interfere with the protective groups on this compound, affecting its stability and efficacy.

生化分析

Biochemical Properties

Fmoc-dap(boc)-ol interacts with various enzymes, proteins, and other biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety in this compound promote the association of building blocks . This compound is frequently used as a protecting group for amines .

Cellular Effects

This compound has distinct potential for applications due to its eminent self-assembly features . It influences cell function by interacting with various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change in laboratory settings . This compound has high thermal stability and shows high kinetic and mechanical stability .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

属性

IUPAC Name |

tert-butyl N-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFVCOJXMXWLD-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)

![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)

![N4-(3-fluorophenyl)-N6-[(furan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2615974.png)

![N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2615978.png)

![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)

![2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2615986.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)